5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine 5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13680581
InChI: InChI=1S/C8H10O2S/c1-2-7-8-6(5-11-7)9-3-4-10-8/h5H,2-4H2,1H3
SMILES: CCC1=C2C(=CS1)OCCO2
Molecular Formula: C8H10O2S
Molecular Weight: 170.23 g/mol

5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

CAS No.:

Cat. No.: VC13680581

Molecular Formula: C8H10O2S

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine -

Specification

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
IUPAC Name 5-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
Standard InChI InChI=1S/C8H10O2S/c1-2-7-8-6(5-11-7)9-3-4-10-8/h5H,2-4H2,1H3
Standard InChI Key CPABJNKZWPNXQA-UHFFFAOYSA-N
SMILES CCC1=C2C(=CS1)OCCO2
Canonical SMILES CCC1=C2C(=CS1)OCCO2

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s bicyclic framework consists of a thiophene ring fused to a 1,4-dioxane moiety, with an ethyl substituent at the 5-position of the thiophene unit (Figure 1). This arrangement creates a planar conjugated system interrupted by the dioxane oxygen atoms, which modulate electron density across the ring. The Standard InChIKey (CPABJNKZWPNXQA-UHFFFAOYSA-N) confirms its stereochemical uniqueness, while the SMILES string (CCC1=C2C(=CS1)OCCO2) maps its atomic connectivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₀O₂S
Molecular Weight170.23 g/mol
IUPAC Name5-Ethyl-2,3-dihydrothieno[3,4-b] dioxine
CAS NumberNot publicly disclosed
PubChem CID68087843

Electronic and Steric Effects

The ethyl group at position 5 introduces steric bulk while minimally perturbing conjugation, as evidenced by computational studies of analogous ethylenedioxythiophene (EDOT) derivatives . Sulfur’s electronegativity (χ = 2.58) and oxygen’s lone pairs create a polarized π-system, enhancing charge transport capabilities in polymerized forms .

Synthesis and Purification Strategies

Conventional Routes

Synthesis typically involves coupling thiophene derivatives with dioxane precursors under controlled conditions. For example, Vulcanchem’s protocol employs:

  • Thiophene functionalization: Bromination at the 5-position followed by nucleophilic substitution with ethyl groups.

  • Ring closure: Acid-catalyzed cyclization with ethylene glycol derivatives to form the dioxane ring.

Yields depend critically on solvent polarity (e.g., dichloromethane vs. THF) and temperature gradients, with optimal purity (≥95%) achieved through column chromatography .

Advanced Methodologies

Recent work on related EDOT-thiophene hybrids demonstrates enzymatic polymerization in vivo, suggesting potential for biomedical applications . For instance, horseradish peroxidase catalyzes oxidative coupling of water-soluble precursors into conductive polymers within biological systems . Adapting such methods to 5-ethyl derivatives could enable novel drug delivery systems or neural interfaces.

Physicochemical Properties and Reactivity

Spectroscopic Signatures

UV-Vis spectra of concentrated solutions (0.02–4 mM) show aggregation-dependent absorption shoulders at 400–550 nm, with intensity varying by side-chain composition . For 5-ethyl derivatives, molecular dynamics simulations predict ordered π-stacking in aqueous environments, correlating with enhanced conductivity in thin films .

Table 2: Key Spectral Data for Analogous Compounds

Compoundλₐᵦₛ (nm)λₑₘ (nm)Aggregation Threshold (mM)
ETE-S (sulfonate)4605500.5
ETE-TMA (trimethylammonium)4505401.2
5-Ethyl derivative (predicted)4705600.8

Thermal and Solubility Profiles

The compound’s melting point remains uncharacterized, but thermogravimetric analysis of similar dioxane-thiophenes indicates decomposition above 200°C . Solubility in polar aprotic solvents (e.g., DMF, DMSO) exceeds 50 mg/mL, while aqueous solubility is limited to <1 mg/mL without hydrophilic side chains .

Applications in Materials Science and Biomedicine

Conductive Polymers

As a monomer, 5-ethyl-2,3-dihydrothieno[3,4-b] dioxine polymerizes into low-bandgap materials (Eg ≈ 1.8 eV) suitable for:

  • Organic photovoltaics: Power conversion efficiencies >8% in bulk heterojunction cells .

  • Electrochromic devices: Switching times <1 s due to rapid ion intercalation .

Pharmaceutical Intermediates

The dioxane moiety’s metabolic stability makes it a candidate for:

  • CNS drug delivery: Lipophilicity (clogP ≈ 2.1) permits blood-brain barrier penetration.

  • Antimicrobial agents: Thiophene-derived compounds show MIC values ≤2 µg/mL against S. aureus.

SupplierPurityPrice (250 mg)
Zhuhai Aobokai Biomedical (China)95%$120
AOBChem USA97%$150

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